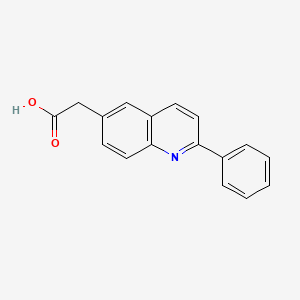
2-(2-Phenylquinolin-6-yl)acetic acid
Cat. No. B8701908
Key on ui cas rn:
50971-13-6
M. Wt: 263.29 g/mol
InChI Key: SRTYGKKHBXKZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03973022
Procedure details


A solution of 2.5 g of crude 2-phenyl-6-quinolineacetaldehyde in 3 ml of ethanol is slowly added dropwise at room temperature to a suspension of 3.4 g of silver nitrate and 1.6 g of sodium hydroxide in 12 ml of water. After completion of the addition, the mixture is stirred for a further 3 hours. Thereafter the suspension is clarified by filtration and the filtrate is washed with ether and adjusted to a pH of 6. The emulsion thereby produced is extracted with ethyl acetate. The ethyl acetate extracts, after drying, evaporation and recrystallisation of the residue from methanol-pentane, yield 2-phenyl-6-quinolineacetic acid of melting point 176°-179°C.
Name
2-phenyl-6-quinolineacetaldehyde
Quantity
2.5 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([CH2:17][CH:18]=[O:19])[CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:20].[Na+]>C(O)C.O.[N+]([O-])([O-])=O.[Ag+]>[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([CH2:17][C:18]([OH:20])=[O:19])[CH:13]=3)[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
2-phenyl-6-quinolineacetaldehyde
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C=C1)CC=O
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for a further 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Thereafter the suspension is clarified by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate is washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The emulsion thereby produced
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation and recrystallisation of the residue from methanol-pentane
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C=C1)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
